

Chemical and physical properties of Caffeine-D3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caffeine-D3

Cat. No.: B161088

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **Caffeine-D3**

Introduction

Caffeine-D3, a deuterated analog of caffeine, is a stable isotope-labeled compound essential in analytical and biomedical research. Its primary utility lies in its application as an internal standard for the highly accurate quantification of caffeine in various biological matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^{[1][2][3]} The incorporation of three deuterium atoms on one of the methyl groups results in a molecule that is chemically identical to caffeine but has a distinct, higher molecular weight. This property allows for its differentiation from the naturally occurring analyte during analysis, enabling precise and reliable measurements critical in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.^{[4][5]} This guide provides a comprehensive overview of the chemical and physical properties of **Caffeine-D3**, detailed experimental protocols for its use, and visualizations of relevant workflows and metabolic pathways.

Chapter 1: Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Caffeine-D3** are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.

General Properties

Caffeine-D3 is typically available as a white powder or a neat solid.^{[1][6]} The key identifying information and physical properties are presented in Table 1.

Property	Value	Reference
Chemical Name	3,7-dihydro-3,7-dimethyl-1-(methyl-d3)-1H-purine-2,6-dione	[3][7]
Synonyms	Caffeine-d3 (1-methyl-d3), Methyltheobromine-d3	[3][8]
Molecular Formula	C8H7D3N4O2	[1][3]
Molecular Weight	197.21 g/mol	[1][9]
CAS Number	26351-03-1	[1][3][8]
Appearance	White to Off-White Solid/Powder	[1][6][9]
Purity	>95% (HPLC) or ≥98%	[1][3][8]
Melting Point	235-238 °C (for unlabeled caffeine)	[10]

Note: The melting point for **Caffeine-D3** is not explicitly stated in the searched literature; the provided value is for unlabeled caffeine.

Solubility

The solubility of **Caffeine-D3** in various solvents is a critical parameter for preparing standard solutions and for its use in different analytical methods.

Solvent	Solubility	Reference
DMF	10 mg/mL	[6]
DMSO	2 mg/mL	[6]
Ethanol	0.2 mg/mL	[6]
PBS (pH 7.2)	5 mg/mL	[6]
Water	Soluble	[1]

Unlabeled caffeine is moderately soluble in water at room temperature (2 g/100 mL) and highly soluble in boiling water (66 g/100 mL).[10] It is also moderately soluble in ethanol (1.5 g/100 mL).[10] The solubility of caffeine in chloroform and dichloromethane is higher than in other common solvents.[11]

Storage and Stability

Proper storage is essential to maintain the integrity and stability of **Caffeine-D3**.

Condition	Details	Reference
Storage Temperature	-20°C or +4°C	[3][8][9]
Shipping Temperature	Room temperature	[1][3]
Stability	≥ 4 years at -20°C	[3]

Chapter 2: Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of **Caffeine-D3**.

Mass Spectrometry

In mass spectrometry, **Caffeine-D3** is distinguished from unlabeled caffeine by its molecular ion peak. For electron impact ionization, the unfragmented molecular ion of caffeine appears at an m/z of 194, while for **Caffeine-D3**, it is observed at an m/z of 197.[12][13] This mass difference is the basis of its use as an internal standard.

NMR Spectroscopy

The ^1H and ^{13}C NMR spectra of caffeine are well-characterized. In the ^1H NMR spectrum of unlabeled caffeine, the methyl groups typically show singlet peaks between 3.2 and 4.0 ppm, and a proton in the imidazole ring resonates around 7.5-8.0 ppm.[14][15] For **Caffeine-D3** (1-methyl-d3), the singlet corresponding to the 1-methyl group would be absent in the ^1H NMR spectrum, and the corresponding carbon signal in the ^{13}C NMR spectrum would show a characteristic splitting pattern due to coupling with deuterium.

Chapter 3: Experimental Protocols

Caffeine-D3 is predominantly used as an internal standard in quantitative analytical methods. Below are detailed protocols for its application.

Quantification of Caffeine in Human Plasma by LC-MS/MS

This method is adapted from a validated procedure for determining caffeine levels in biological samples.[\[16\]](#)

- Sample Preparation (Protein Precipitation):
 - To 50 μ L of human plasma, add a known concentration of **Caffeine-D3** solution as the internal standard.
 - Add 150 μ L of acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge the sample at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a new vial for LC-MS/MS analysis.
- Chromatographic Separation:
 - Column: GL Sciences InertSustain C18 Column (4.6 x 50 mm, 5 μ m).[\[16\]](#)
 - Mobile Phase: A gradient of formic acid, water, and methanol.[\[16\]](#)
 - Flow Rate: 1 mL/min.[\[16\]](#)
 - Column Temperature: 40 °C.[\[16\]](#)
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[\[16\]](#)
 - Detection Mode: Multiple Reaction Monitoring (MRM).[\[16\]](#)

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both caffeine and **Caffeine-D3**.

Quantification of Caffeine by GC-MS

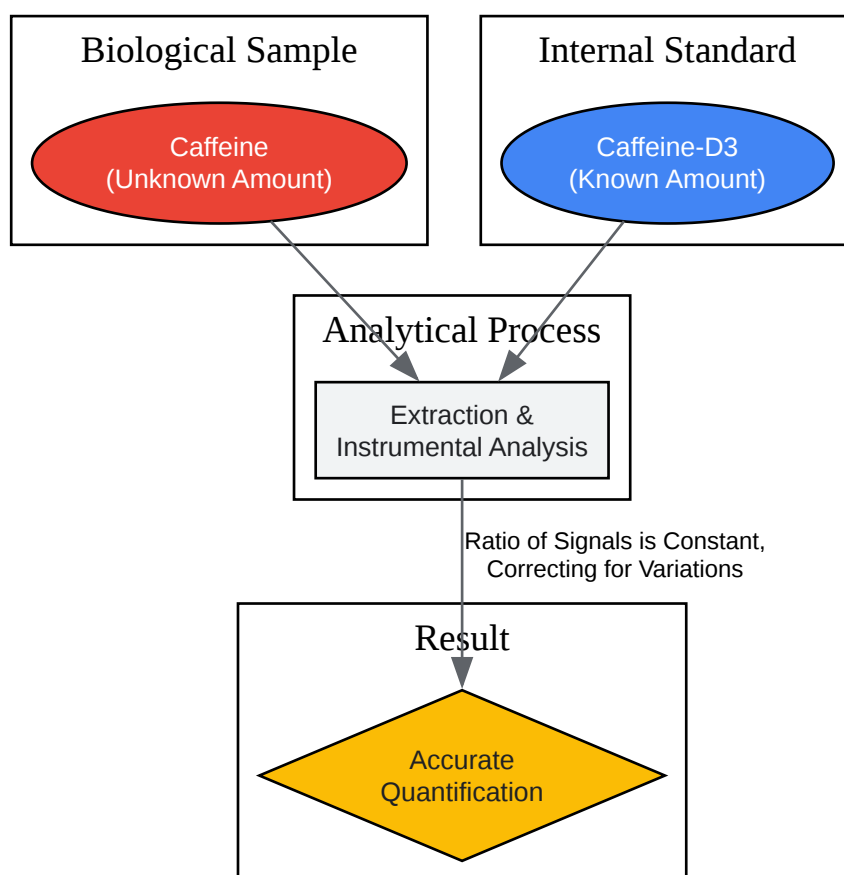
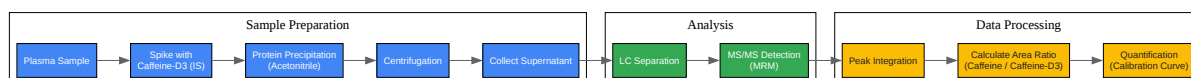
This protocol is based on a general procedure for the analysis of caffeine using an internal standard.[\[12\]](#)

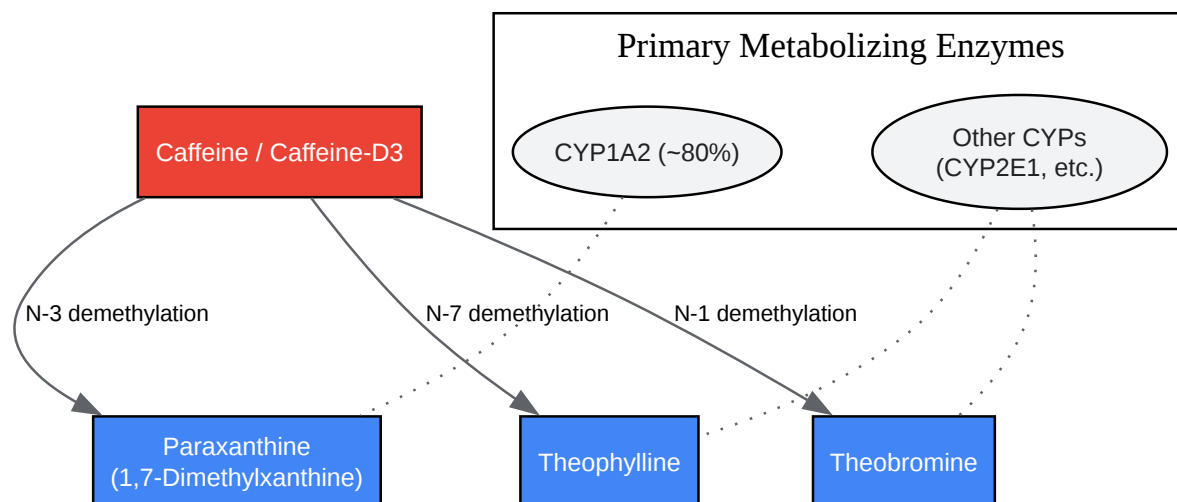
- Sample Preparation (Liquid-Liquid Extraction):
 - Spike the sample (e.g., a beverage) with a known amount of **Caffeine-D3**.
 - Perform an organic extraction using a suitable solvent like dichloromethane or methanol.[\[12\]](#)
 - Evaporate the organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in a known volume of solvent suitable for GC injection.
- Gas Chromatography:
 - Column: A non-polar or medium-polarity column, such as one with an OV-1701 stationary phase.[\[5\]](#)
 - Injection Mode: Splitless.[\[5\]](#)
 - Temperature Program: An appropriate temperature gradient to separate caffeine from other matrix components.
- Mass Spectrometry:
 - Ionization: Electron Impact (EI) at 70 eV.[\[5\]](#)[\[13\]](#)
 - Detection Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor: m/z 194 for caffeine and m/z 197 for **Caffeine-D3**.[\[12\]](#)[\[13\]](#)

Chapter 4: Visualizations

Diagrams are provided to illustrate key workflows and biological pathways relevant to the use of **Caffeine-D3**.

Experimental Workflow for LC-MS/MS Quantification





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. CAFFEINE-D3 | 26351-04-2 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. CAFFEINE-D3 (1-METHYL-D3) CAS#: 26351-03-1 [amp.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Caffeine-d3 (1-methyl-d3) | LGC Standards [lgcstandards.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. Caffeine - Wikipedia [en.wikipedia.org]

- 11. Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K [scielo.org.ar]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. Caffeine(58-08-2) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical and physical properties of Caffeine-D3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161088#chemical-and-physical-properties-of-caffeine-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com